
2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 1-methyl-1H-1,2,3-triazole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium hydroxide or potassium carbonate. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .
Applications De Recherche Scientifique
2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Materials Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form coordination complexes with metal ions, enhancing its catalytic activity in various chemical reactions. Additionally, the compound can interact with biological macromolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: This compound is similar in structure but contains benzyl groups instead of methyl groups.
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound has a similar triazole ring but differs in its functional groups and applications.
Uniqueness
2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C5H11ClN4 |
|---|---|
Poids moléculaire |
162.62 g/mol |
Nom IUPAC |
2-(1-methyltriazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c1-9-4-5(2-3-6)7-8-9;/h4H,2-3,6H2,1H3;1H |
Clé InChI |
JBQAEYDSPTZKNV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=N1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{7-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13238377.png)

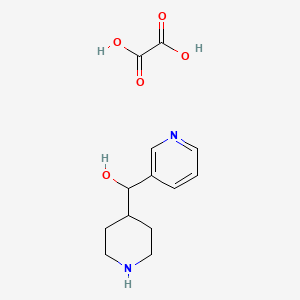
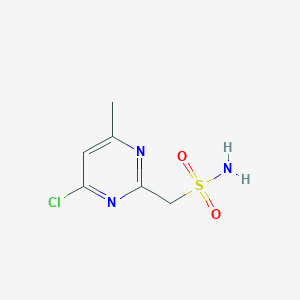


![1-Methyl-N-[2-(thiophen-2-YL)ethyl]piperidin-4-amine](/img/structure/B13238419.png)
![4-(1-Aminoethyl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B13238433.png)
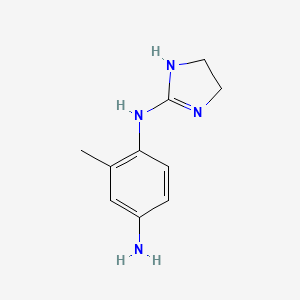
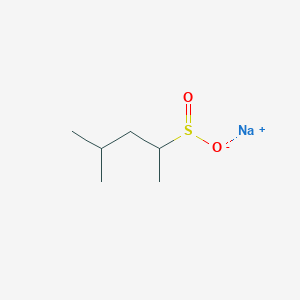

![3-[(Piperidin-2-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B13238464.png)
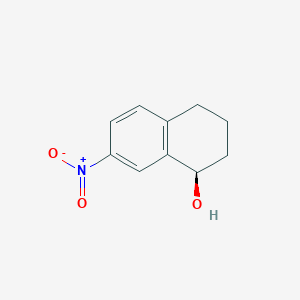
![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13238466.png)
